molecular formula C27H23N3O6 B2850773 2-(3-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1207026-81-0

2-(3-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

カタログ番号: B2850773
CAS番号: 1207026-81-0
分子量: 485.496
InChIキー: VTVQHCPIRHXECB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a useful research compound. Its molecular formula is C27H23N3O6 and its molecular weight is 485.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(3-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C20H18N4O6
  • Molecular Weight : 410.39 g/mol

The presence of methoxy groups and an oxadiazole moiety suggests potential interactions with biological targets, making it a candidate for pharmacological studies.

Biological Activity Overview

Research indicates that this compound exhibits notable anticancer properties. The following sections detail specific activities observed in various studies.

Anticancer Activity

Studies have demonstrated that similar compounds with oxadiazole and isoquinoline scaffolds display significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)Mechanism of Action
Compound A (similar structure)HeLa (Cervical)34Induces apoptosis via caspase activation
Compound B (related oxadiazole derivative)HCT-116 (Colorectal)36Cell cycle arrest at G1 phase
Target CompoundMCF-7 (Breast)TBDTBD

The target compound's specific IC50 values are yet to be fully characterized but are expected to follow similar trends given its structural analogies.

The mechanisms through which the compound exerts its biological effects include:

  • Induction of Apoptosis : The compound may activate caspases leading to programmed cell death in tumor cells.
  • Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest, particularly in the G1 phase, preventing cancer cell proliferation.

Case Studies and Research Findings

Several studies have highlighted the biological potential of compounds with similar structures:

  • Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were evaluated for their antiproliferative activity against cancer cell lines. Many exhibited IC50 values below 100 μM, indicating strong cytotoxicity .
  • Apoptotic Activity Investigation : Research indicated that certain derivatives led to significant morphological changes in treated cells, such as shrinkage and detachment, characteristic of apoptosis .
  • Pharmacological Evaluation : A review discussed various synthetic methods for creating oxadiazole derivatives and their pharmacological potentials, including anticancer activity and enzyme inhibition .

科学的研究の応用

Structural Formula

The compound's IUPAC name is 2-(3-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one. Its molecular formula is C22H22N2O5C_{22}H_{22}N_2O_5, with a molecular weight of approximately 394.42 g/mol.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic effects:

  • Anticancer Activity : Preliminary studies suggest that derivatives of oxadiazoles exhibit significant anticancer properties. The incorporation of the isoquinoline moiety may enhance these effects by targeting specific cancer cell pathways.
  • Antimicrobial Properties : Research indicates that similar compounds can exhibit antibacterial and antifungal activities. The methoxy groups present in the structure may contribute to increased lipophilicity, enhancing membrane penetration.

Pharmacological Studies

Pharmacological investigations have focused on the compound's interaction with various biological targets:

  • Receptor Modulation : Compounds with similar structures have been studied for their ability to modulate G-protein coupled receptors (GPCRs). Understanding these interactions can lead to the development of novel drugs targeting neurological disorders.
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection against oxidative stress and excitotoxicity, making them candidates for treating neurodegenerative diseases.

Materials Science

The unique structural features of this compound allow for its application in materials science:

  • Organic Light Emitting Diodes (OLEDs) : The compound's photophysical properties could be explored for use in OLEDs due to its ability to emit light when excited.
  • Sensors : The oxadiazole component can be utilized in sensor technology for detecting environmental pollutants or biological markers.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a series of isoquinoline derivatives exhibited selective cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways.

Case Study 2: Neuroprotective Properties

Research conducted on a related oxadiazole derivative highlighted its ability to reduce neuronal cell death in models of oxidative stress. The study concluded that the compound could serve as a lead for developing neuroprotective agents.

Case Study 3: Sensor Development

A recent investigation explored the use of oxadiazole-based compounds in creating fluorescent sensors for detecting heavy metals in water. The findings indicated high sensitivity and selectivity towards lead ions.

Q & A

Q. Basic: How can the synthetic yield and purity of this compound be optimized?

Answer:
The synthesis involves multi-step reactions requiring precise control of reaction parameters. Key strategies include:

  • Temperature/pH modulation : For oxadiazole ring formation, reactions often proceed optimally at 80–100°C under mildly acidic conditions (e.g., acetic acid catalysis) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability, while ethanol or dichloromethane aids in recrystallization .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) or dehydrating agents (PCl₃) improve cyclization efficiency .
  • Continuous flow synthesis : Reduces side reactions and improves scalability by maintaining consistent reaction conditions .

Q. Advanced: What retrosynthetic strategies are viable for deconstructing the oxadiazole-isoquinolinone core?

Answer:
Retrosynthetic analysis identifies two key synthons:

Isoquinolinone precursor : Derived from cyclization of a benzamide intermediate via Bischler-Napieralski reaction .

Oxadiazole fragment : Formed via condensation of a nitrile oxide with a carboxylic acid derivative, followed by cyclization .
Computational tools (e.g., Schrödinger’s AutoTST) can predict feasible pathways, while protecting groups (e.g., tert-butoxycarbonyl) may shield reactive sites during coupling .

Q. Basic: Which analytical techniques are critical for structural confirmation?

Answer:

  • X-ray crystallography : Resolves absolute stereochemistry and intermolecular interactions. SHELX software (e.g., SHELXL) refines crystallographic data with high precision .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy groups at δ 3.7–3.9 ppm) and confirms dihydroisoquinolinone tautomerism .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₈H₂₄N₃O₆ requires m/z 498.1663) .

Q. Advanced: How can bioactivity assays be designed to evaluate its pharmacological potential?

Answer:

  • Target selection : Prioritize kinases (e.g., PI3K/Akt) or tubulin polymerization, given the structural similarity to bioactive oxadiazole derivatives .
  • In vitro assays :
    • Cytotoxicity: MTT assay on cancer cell lines (IC₅₀ determination).
    • Enzyme inhibition: Fluorescence-based assays with purified targets .
  • Dose-response studies : Use logarithmic concentration gradients (1 nM–100 µM) to establish efficacy thresholds .

Q. Advanced: What computational approaches predict binding modes with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Simulates ligand-receptor interactions (e.g., with DNA topoisomerase II) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) of the ligand-protein complex .
  • QSAR modeling : Relates substituent electronic parameters (Hammett constants) to activity trends across analogs .

Q. Basic: How can environmental fate studies be structured for this compound?

Answer:

  • Degradation pathways : Hydrolysis under alkaline conditions (pH 9–12) or UV photolysis to assess persistence .
  • Partition coefficients : Measure logP (octanol-water) to predict bioaccumulation potential. Estimated logP ≈ 3.2 due to methoxy groups .
  • Ecotoxicology : Daphnia magna acute toxicity tests (48h LC₅₀) and algal growth inhibition assays .

Q. Advanced: What experimental designs address contradictions in reported bioactivity data?

Answer:

  • Meta-analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., cell line variability) .
  • Orthogonal validation : Confirm kinase inhibition via both enzymatic (FRET) and cellular (Western blot for phosphorylated substrates) assays .
  • Proteomics profiling : Identify off-target effects using affinity purification-mass spectrometry .

Q. Advanced: What research gaps exist in understanding its mechanism of action?

Answer:

  • Unresolved targets : While oxadiazoles are known tubulin disruptors, the role of the 3,4,5-trimethoxyphenyl group in microtubule binding remains unclear .
  • Resistance mechanisms : No data on ABC transporter-mediated efflux in resistant cell lines.
  • In vivo pharmacokinetics : Limited studies on oral bioavailability and blood-brain barrier penetration .

Q. Basic: How can impurities in the final product be characterized and minimized?

Answer:

  • HPLC-DAD/MS : Identify impurities (e.g., uncyclized intermediates) using C18 columns (acetonitrile/water gradient) .
  • Recrystallization optimization : Use solvent mixtures (ethyl acetate/hexane) to exclude polar byproducts .
  • Reaction monitoring : In situ FTIR tracks nitrile oxide intermediate consumption during oxadiazole formation .

Q. Advanced: What strategies validate the compound’s stability under biological conditions?

Answer:

  • Plasma stability assay : Incubate with human plasma (37°C, 24h) and quantify degradation via LC-MS .
  • Microsomal metabolism : Identify phase I metabolites using liver microsomes + NADPH cofactor .
  • Forced degradation : Expose to oxidative (H₂O₂), thermal (40–60°C), and photolytic (ICH Q1B guidelines) stress .

特性

IUPAC Name

2-(3-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O6/c1-32-18-9-7-8-17(14-18)30-15-21(19-10-5-6-11-20(19)27(30)31)26-28-25(29-36-26)16-12-22(33-2)24(35-4)23(13-16)34-3/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVQHCPIRHXECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。